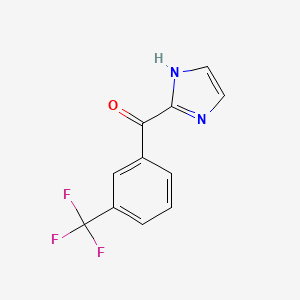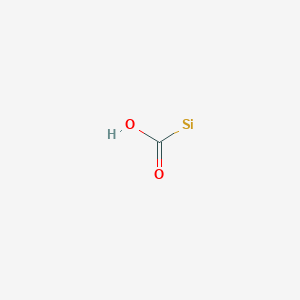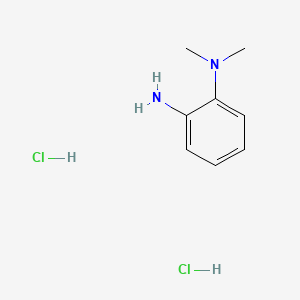
N,N-Dimethylbenzene-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethylbenzene-1,2-diamine dihydrochloride” is an organic compound with the molecular formula C8H14Cl2N2 . It is also known as 4,4’-methylenebis(N,N-dimethylaniline) dihydrochloride or MOCA. This compound is generally soluble in water .
Molecular Structure Analysis
The molecular weight of “this compound” is 209.11 g/mol. The molecular structure of this compound can be found in databases such as PubChem .Physical and Chemical Properties Analysis
“this compound” is an acidic salt that is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Aplicaciones Científicas De Investigación
Electrochromic Materials
N,N-Dimethylbenzene-1,2-diamine dihydrochloride is utilized in the synthesis of novel electrochromic materials. For instance, Huang et al. (2021) synthesized dimethylamine-substituted triphenylamine derivatives, which were used to create electroactive aromatic poly(ether sulfone)s. These materials showed high coloration contrast and excellent electrochemical stability, making them suitable for electrochromic devices (Huang et al., 2021).
Polymer Science
In the field of polymer science, this chemical is involved in creating organo-soluble poly(ether imide)s. Dinari et al. (2015) prepared novel diamines with ether and phenyl linkages, leading to the synthesis of poly(ether imide)s that demonstrated excellent solubility, thermal stability, and potential for high-performance gas separation applications (Dinari et al., 2015).
Molecular Chemistry
In molecular chemistry, the compound plays a role in forming macroheterocyclic compounds. Voronkov et al. (1981) demonstrated that the reaction of N-substituted aziridines with diamines, including this compound, leads to the creation of various macroheterocycles (Voronkov et al., 1981).
Structural Chemistry
The compound is also significant in structural chemistry. Zick and Geiger (2016) reported the structures of zinc complexes containing bidentate benzene-1,2-diamine ligands, illustrating its role in forming complex molecular structures (Zick & Geiger, 2016).
Safety and Hazards
“N,N-Dimethylbenzene-1,2-diamine dihydrochloride” is classified as having acute toxicity if swallowed, causing skin irritation, eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Mecanismo De Acción
Target of Action
N,N-Dimethylbenzene-1,2-diamine dihydrochloride is commonly used in the field of organic synthesis . It can act as a catalyst, functional reagent, and starting material in various organic synthesis processes .
Mode of Action
The compound interacts with its targets through its basicity and can be used to carry out amination reactions with various substrates . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature . Also, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Protective measures should be taken during storage and handling to ensure safe use .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Dimethylbenzene-1,2-diamine dihydrochloride involves the reaction of benzene-1,2-diamine with dimethylamine in the presence of hydrochloric acid.", "Starting Materials": [ "Benzene-1,2-diamine", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "To a solution of benzene-1,2-diamine (1.0 g, 9.5 mmol) in 10 mL of water, add dimethylamine (1.2 mL, 19.0 mmol) dropwise with stirring at room temperature.", "Add hydrochloric acid (1.0 mL, 12.0 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Filter the resulting solid and wash with water to obtain N,N-Dimethylbenzene-1,2-diamine dihydrochloride as a white solid (yield: 90%)." ] } | |
Número CAS |
62654-07-3 |
Fórmula molecular |
C8H13ClN2 |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
2-N,2-N-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h3-6H,9H2,1-2H3;1H |
Clave InChI |
YGDWEPGDZRXIEK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1N.Cl.Cl |
SMILES canónico |
CN(C)C1=CC=CC=C1N.Cl |
| 62654-07-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


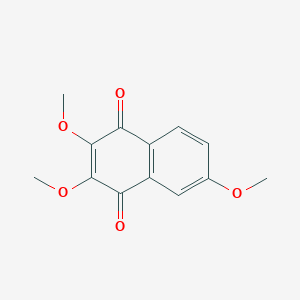

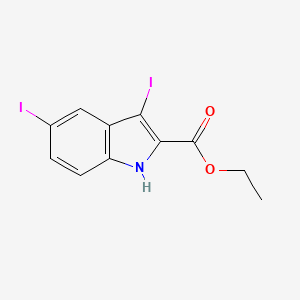


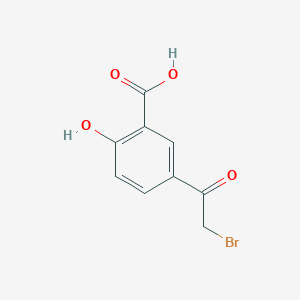
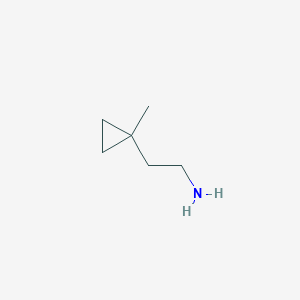
triazole-1,5-dione](/img/structure/B3054914.png)
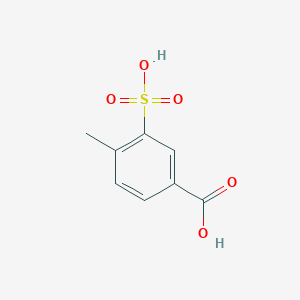
![Methyl 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B3054917.png)
